molecular formula C10H16O B1202640 Dihydrocarvone CAS No. 7764-50-3

Dihydrocarvone

Cat. No.: B1202640
CAS No.: 7764-50-3
M. Wt: 152.23 g/mol
InChI Key: AZOCECCLWFDTAP-UHFFFAOYSA-N
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Description

Dihydrocarvone is an oxygenated monoterpene with the molecular formula C10H16O. It is a derivative of carvone and exists as a mixture of isomers. This compound is known for its applications in various fields, including the synthesis of chiral bicyclic phenols, hydroxy ketones, and as an insect repellent .

Mechanism of Action

Target of Action

Dihydrocarvone, a derivative of carvone, is a monoterpene ketone synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate . It has been shown to interact with various cellular and molecular targets, including cell membranes and intracellular signaling pathways .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it can induce anticancer effects through two main mechanisms: intrinsic apoptotic action via decreasing Bcl2 and decreasing Bax, as well as the release of cytochrome C which induce caspases expression and PARP cleavage; and cell cycle arrest at G2/M via its action on cyclin-dependent kinase 1 .

Biochemical Pathways

This compound affects several biochemical pathways. It is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . The degradation products of carvone in soil and water samples include this compound, dihydrocarveol, and carvone camphor .

Pharmacokinetics

It’s known that the compound is a component of essential oils, which are generally lipophilic and can be absorbed through the skin and mucous membranes . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have a variety of molecular and cellular effects. It has demonstrated antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . These effects are likely due to its interactions with various cellular and molecular targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of carvone (from which this compound is derived) in soil and water is influenced by different soil and light conditions . More research is needed to understand how specific environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Dihydrocarvone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase . These interactions are crucial for the compound’s conversion and subsequent biochemical activities. This compound’s interactions with these enzymes facilitate its transformation into other bioactive compounds, which can exhibit antimicrobial, anti-inflammatory, and antioxidant properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis and autophagy in certain cell types, contributing to its anticancer properties . Additionally, this compound’s impact on cellular metabolism includes modulation of metabolic flux and alteration of metabolite levels, which can affect overall cell function and health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, the compound can induce toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase, leading to the formation of various intermediates . These metabolic pathways are linked to the degradation of other monoterpenes, such as limonene, and involve multiple enzymatic steps . The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells can affect its bioavailability and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These subcellular localization patterns are important for understanding the precise mechanisms of action of this compound and its potential therapeutic applications.

Chemical Reactions Analysis

Comparison with Similar Compounds

Dihydrocarvone is similar to other monoterpenes such as carvone, carveol, and limonene. it is unique due to its specific odor profile and its effectiveness as an insect repellent and antimicrobial agent . Compared to carvone, this compound has a milder and sweeter odor . Other similar compounds include:

This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOCECCLWFDTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863556
Record name 1,6-Dihydrocarvone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

almost colourless liquid with a herbaceous, spearmint-like odour
Record name Dihydrocarvone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

87.00 to 88.00 °C. @ 6.00 mm Hg
Record name Dihydrocarvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water
Record name Dihydrocarvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Dihydrocarvone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.928
Record name Dihydrocarvone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7764-50-3, 5948-04-9
Record name p-Menth-8-en-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7764-50-3
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Record name Dihydrocarvone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2-methyl-5-(1-methylethenyl)-
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Record name 1,6-Dihydrocarvone
Source EPA DSSTox
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Record name 2-methyl-5-(1-methylvinyl)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydrocarvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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